molecular formula C6H4BrN3 B1527041 4-Bromopyrazolo[1,5-a]pyrazine CAS No. 1246552-49-7

4-Bromopyrazolo[1,5-a]pyrazine

Cat. No. B1527041
CAS RN: 1246552-49-7
M. Wt: 198.02 g/mol
InChI Key: VLNBPLSGORMPBW-UHFFFAOYSA-N
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Description

4-Bromopyrazolo[1,5-a]pyrazine is a derivative of pyrazolo[1,5-a]pyrimidines, which are a large family of N-heterocyclic compounds . These compounds have significant impact in medicinal chemistry and have attracted attention in material science due to their photophysical properties . They are widely used in the synthesis of pesticides and pharmaceuticals .


Synthesis Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles . 4-Bromopyrazolo[1,5-a]pyrazines react with aryl(hetaryl)boronic acids in the presence of catalytic amounts of Pd(dppf)Cl2·CH2Cl2 and an excess of Cs2CO3 .


Molecular Structure Analysis

The structural motif of pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The Suzuki–Miyaura reaction, a palladium-catalyzed cross coupling of aryl halides with arylboronic acids, has been studied in recent years as an effective option for constructing pharmacologically useful substances .


Physical And Chemical Properties Analysis

The molecular weight of 4-Bromopyrazolo[1,5-a]pyrazine is 198.02 . The molecular formula is C6H4BrN3 . The canonical SMILES is C1=CN2C(=CC=N2)C(=N1)Br .

Safety And Hazards

4-Bromopyrazolo[1,5-a]pyrazine is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-bromopyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-6-5-1-2-9-10(5)4-3-8-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNBPLSGORMPBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromopyrazolo[1,5-a]pyrazine

CAS RN

1246552-49-7
Record name 4-bromopyrazolo[1,5-a]pyrazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 4-Bromopyrazolo[1,5-a]pyrazine in organic synthesis?

A1: 4-Bromopyrazolo[1,5-a]pyrazine serves as a crucial building block in organic synthesis. Its reactivity stems from the bromine atom at the 4-position, making it an electrophilic substrate. This electrophilicity allows for various modifications, notably reactions with nucleophiles like thiophenols. As detailed in the research, reacting 4-Bromopyrazolo[1,5-a]pyrazine with substituted thiophenols in dimethylformamide, using potassium carbonate as a base and heating to 90°C, yields 4-arylthiopyrazolo[1,5-a]pyrazines. [] This synthetic strategy enables the introduction of diverse arylthio groups onto the pyrazolo[1,5-a]pyrazine scaffold, expanding the possibilities for creating novel compounds with potentially valuable biological activities.

Q2: What are the potential applications of the derivatives synthesized from 4-Bromopyrazolo[1,5-a]pyrazine?

A2: The research highlights the promising antimicrobial activity of some derivatives synthesized from 4-Bromopyrazolo[1,5-a]pyrazine. Specifically, some 4-S-substituted pyrazole[1,5-a]pyrazines demonstrated significant antibacterial activity against Staphylococcus aureus and Micrococcus luteum, and antifungal activity against Aspergillus niger. [] This finding suggests the potential of these derivatives as lead compounds for developing new antimicrobial agents. Further investigation into their structure-activity relationships, mechanism of action, and in vivo efficacy could pave the way for novel therapeutic solutions against infectious diseases.

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